molecular formula C22H26N4O4S B2505101 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide CAS No. 1797715-63-9

2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2505101
CAS No.: 1797715-63-9
M. Wt: 442.53
InChI Key: FNUNRXNRFGRBSL-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H26N4O4S and its molecular weight is 442.53. The purity is usually 95%.
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Properties

IUPAC Name

2,5-dimethoxy-N-[2-(3-pyridin-4-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-29-17-7-8-20(30-2)21(15-17)31(27,28)24-13-14-26-19-6-4-3-5-18(19)22(25-26)16-9-11-23-12-10-16/h7-12,15,24H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNUNRXNRFGRBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S, with a molecular weight of 430.5 g/mol. The structure includes a benzenesulfonamide moiety linked to a pyridinyl and indazolyl group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC20H22N4O5S
Molecular Weight430.5 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have indicated that compounds similar to 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, compounds with similar sulfonamide structures have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory process. The IC50 values for COX inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. For example, analogs have been shown to reduce oxidative stress and inflammation in neuronal cells.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds reveals that specific substitutions on the pyridine and indazole rings significantly influence biological activity. For instance:

  • Pyridine Substitution : Variations in the position and type of substituents on the pyridine ring can enhance binding affinity to target proteins involved in cancer progression.
  • Indazole Modifications : Alterations in the indazole structure can affect the compound's ability to cross the blood-brain barrier, which is crucial for neuroprotective applications.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of several benzenesulfonamide derivatives against various cancer cell lines. The results indicated that derivatives with similar structures exhibited IC50 values lower than those of standard chemotherapeutics, highlighting their potential as novel anticancer agents .
  • Anti-inflammatory Activity : In an experimental model using carrageenan-induced paw edema in rats, compounds structurally related to 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide showed significant reductions in edema compared to control groups .

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the role of small molecules in inhibiting specific kinases that are implicated in cancer and other diseases. The compound's structure suggests it could act as a multikinase inhibitor , targeting pathways involved in cell proliferation and survival:

  • Mechanism of Action : It is hypothesized that the sulfonamide group may facilitate interaction with the ATP-binding site of kinases, thereby blocking their activity.
  • Case Study : A study demonstrated that similar compounds effectively inhibited BCR-ABL kinase, which is crucial in chronic myeloid leukemia treatment. This suggests potential for 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide to be developed as an anti-cancer agent .

Neuropharmacological Effects

Given the presence of the indazole structure, this compound may exhibit psychoactive properties:

  • Targeting Neurotransmitter Systems : The compound may modulate serotonin receptors or dopamine pathways, which are vital in treating mood disorders.
  • Research Findings : Investigations into related compounds have shown efficacy in animal models for anxiety and depression, indicating a need for further exploration into this compound's potential .

Toxicological Studies

Understanding the safety profile is crucial for any pharmaceutical application:

  • Toxicity Assessments : Preliminary toxicity studies should be conducted to evaluate any adverse effects on cellular systems or animal models.
  • Regulatory Considerations : Compliance with guidelines for new chemical entities will be necessary before clinical trials can commence .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 2,5-dimethoxy-N-(2-(3-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves multi-step reactions, including condensation, cyclization, and sulfonylation. For example, analogous compounds (e.g., pyrazole-sulfonamide hybrids) are synthesized via refluxing intermediates in ethanol with catalytic acetic acid, followed by solvent evaporation and purification . Key parameters include:

  • Temperature : Maintain reflux (70–80°C) to drive condensation.
  • Solvent Choice : Use polar aprotic solvents (e.g., DMF) for sulfonylation steps to enhance reactivity .
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) accelerate imine or amide bond formation .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine NMR spectroscopy (1H/13C) to confirm substituent positions (e.g., dimethoxy and pyridinyl groups) and HPLC (>95% purity threshold) to assess purity . For sulfonamide functionality, IR spectroscopy can verify S=O stretches (1150–1350 cm⁻¹). Mass spectrometry (HRMS) is critical for molecular ion confirmation .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Screen against enzyme targets (e.g., carbonic anhydrase) using fluorometric assays, as benzenesulfonamides are known inhibitors . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations . Include positive controls (e.g., acetazolamide for enzyme inhibition) to benchmark activity.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADMET profiling :

  • Solubility : Use shake-flask method with PBS (pH 7.4) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Protein Binding : Equilibrium dialysis to assess free fraction . Adjust formulations (e.g., PEGylation) or modify substituents (e.g., methoxy to hydroxyl) to enhance efficacy .

Q. What strategies can optimize the selectivity of this compound for indazole-containing targets?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies :

  • Core Modifications : Compare activity of tetrahydroindazol-1-yl vs. pyrazoline analogs .
  • Substituent Effects : Replace 2,5-dimethoxy with halogenated or alkyl groups to evaluate steric/electronic impacts .
  • Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding to indazole-recognizing domains (e.g., kinase ATP pockets) .

Q. How can reaction yields be improved during scale-up synthesis without compromising purity?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize variables:

  • Catalyst Loading : Test 1–5 mol% of Pd catalysts for coupling steps .
  • Solvent Ratios : Binary systems (e.g., THF/H2O) may enhance intermediate solubility .
  • Workup Protocols : Use flash chromatography with gradient elution (hexane/EtOAc) for efficient separation .

Critical Notes

  • Contradictions : and highlight conflicting optimal solvents (DMF vs. acetonitrile); iterative testing is advised for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.